molecular formula C28H30BrNO4 B11639087 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate

Cat. No.: B11639087
M. Wt: 524.4 g/mol
InChI Key: PJINPOPXDIJULF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)phenylalaninate is a complex organic compound that features a unique combination of a bromophenyl group, an oxoethyl group, and a tricyclo[3311~3,7~]decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate typically involves multiple steps. One common approach is to start with the bromination of phenylalanine to introduce the bromophenyl group. This is followed by the formation of the oxoethyl group through an oxidation reaction. The final step involves the coupling of the tricyclo[3.3.1.1~3,7~]decane structure with the bromophenyl-oxoethyl intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxoethyl group can yield carboxylic acids, while substitution of the bromine atom can yield hydroxyl or amino derivatives .

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane structure provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromoadamantane: Similar in structure but lacks the phenylalaninate group.

    1-aminoadamantane: Contains an amino group instead of the bromophenyl group.

    1-adamantyl cyanide: Features a cyanide group instead of the oxoethyl group.

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C28H30BrNO4

Molecular Weight

524.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-phenylpropanoate

InChI

InChI=1S/C28H30BrNO4/c29-23-8-6-22(7-9-23)25(31)17-34-26(32)24(13-18-4-2-1-3-5-18)30-27(33)28-14-19-10-20(15-28)12-21(11-19)16-28/h1-9,19-21,24H,10-17H2,(H,30,33)

InChI Key

PJINPOPXDIJULF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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